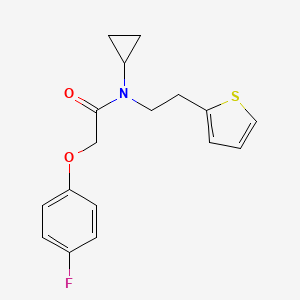

N-cyclopropyl-2-(4-fluorophenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

N-cyclopropyl-2-(4-fluorophenoxy)-N-(2-thiophen-2-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO2S/c18-13-3-7-15(8-4-13)21-12-17(20)19(14-5-6-14)10-9-16-2-1-11-22-16/h1-4,7-8,11,14H,5-6,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKCIOMWBWHDOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCC2=CC=CS2)C(=O)COC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(4-fluorophenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.

Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution of a suitable fluorophenol with an appropriate leaving group, such as a halide, under basic conditions.

Attachment of the thiophene ring: This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Formation of the acetamide linkage: The final step involves the reaction of the intermediate with an appropriate acylating agent, such as acetic anhydride or an acyl chloride, under basic or acidic conditions.

Industrial Production Methods

Industrial production of N-cyclopropyl-2-(4-fluorophenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(4-fluorophenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N-cyclopropyl-2-(4-fluorophenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infectious diseases and cancer.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-fluorophenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s cyclopropyl group distinguishes it from analogs like N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide (, C₁₉H₂₇FN₂O₂), which has a bulkier cyclohexyl substituent. Cyclopropane’s smaller size and ring strain may enhance metabolic stability compared to cyclohexyl derivatives. For example:

| Property | Target Compound (Cyclopropyl) | N-Cyclohexyl Analog () |

|---|---|---|

| Molecular Weight (g/mol) | ~363.4 (calculated) | 334.206 |

| Melting Point (°C) | Not reported | 150–152 |

| Yield (%) | Not reported | 81 |

However, the phenoxy ether linkage in the target compound may improve solubility compared to chloro-substituted analogs .

Role of the Thiophene Moiety

Thiophene’s aromaticity and lower electronegativity than benzene could enhance binding to sulfur-interacting biological targets (e.g., enzymes or receptors) .

Biological Activity

N-cyclopropyl-2-(4-fluorophenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide, identified by its CAS number 1396883-10-5, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic use.

Molecular Formula: C17H18FNO2S

Molecular Weight: 319.4 g/mol

Structural Characteristics: The compound features a cyclopropyl group, a fluorophenoxy moiety, and a thiophene ring, contributing to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C17H18FNO2S |

| Molecular Weight | 319.4 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Anticonvulsant Activity

Recent studies have indicated that compounds similar to N-cyclopropyl-2-(4-fluorophenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide exhibit significant anticonvulsant properties. For instance, research on related compounds has shown efficacy in animal models using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

In these studies, various derivatives were evaluated for their ability to prevent seizures:

- Efficacy in MES Test: Compounds demonstrated varying degrees of protection against induced seizures.

- Dose Response: Active compounds were tested at doses of 30 mg/kg, 100 mg/kg, and 300 mg/kg, with notable results at the higher doses.

Table 1: Summary of Anticonvulsant Activity

| Compound ID | Dose (mg/kg) | MES Protection | scPTZ Protection |

|---|---|---|---|

| 12 | 100 | Yes | No |

| 13 | 300 | Yes | Yes |

| 19 | 300 | Yes | Yes |

The proposed mechanism of action for N-cyclopropyl-2-(4-fluorophenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide involves modulation of voltage-sensitive sodium channels. This is crucial for the anticonvulsant effects observed in various studies. Compounds similar to this one have shown binding affinity to these channels, which may inhibit neuronal excitability and prevent seizure propagation.

Case Studies

-

Study on Related Compounds:

In a study published in the Journal of Medicinal Chemistry, several derivatives were synthesized and tested for their anticonvulsant activity. The results highlighted the importance of structural modifications in enhancing efficacy against seizures. The most potent compound showed significant activity in both MES and scPTZ tests . -

Neurotoxicity Assessment:

Acute neurological toxicity was assessed using the rotarod test, which indicated that while some compounds exhibited strong anticonvulsant properties, they also posed a risk of neurotoxicity at higher doses. This highlights the need for careful dose optimization in therapeutic applications.

Additional Biological Activities

Beyond anticonvulsant properties, preliminary investigations suggest potential anti-inflammatory and analgesic effects associated with this compound class. These activities are hypothesized to arise from the thiophene moiety's influence on inflammatory pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.